molecular formula C18H18N4O2 B11473111 5-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)-3H-pyrido[2,3-d]pyrimidin-4-one

5-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)-3H-pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B11473111
M. Wt: 322.4 g/mol
InChI Key: DBWSAYUVIMWWJL-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)-3H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a pyrido[2,3-d]pyrimidin-4-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-methoxybenzaldehyde, pyrrolidine, and appropriate pyrimidine derivatives.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyrido[2,3-d]pyrimidin-4-one core, potentially reducing the double bonds within the ring system.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the 4-methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)-3H-pyrido[2,3-d]pyrimidin-4-one serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of oncology and neurology.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)-3H-pyrido[2,3-d]pyrimidin-4-one is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The pyrido[2,3-d]pyrimidin-4-one core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)-3H-pyrido[2,3-d]pyrimidin-4-one: Unique due to its specific substitution pattern and potential biological activity.

    2-(Pyrrolidin-1-yl)-3H-pyrido[2,3-d]pyrimidin-4-one: Lacks the 5-(4-methoxyphenyl) group, which may reduce its biological activity.

    5-Phenyl-2-(pyrrolidin-1-yl)-3H-pyrido[2,3-d]pyrimidin-4-one: Similar structure but without the methoxy group, potentially altering its reactivity and interactions.

Uniqueness

The presence of the 4-methoxyphenyl group in this compound provides unique electronic and steric properties, which can enhance its interaction with biological targets and improve its pharmacokinetic profile.

Properties

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2-pyrrolidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H18N4O2/c1-24-13-6-4-12(5-7-13)14-8-9-19-16-15(14)17(23)21-18(20-16)22-10-2-3-11-22/h4-9H,2-3,10-11H2,1H3,(H,19,20,21,23)

InChI Key

DBWSAYUVIMWWJL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(=O)NC(=NC3=NC=C2)N4CCCC4

Origin of Product

United States

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